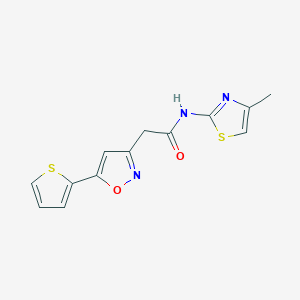

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a 4-methylthiazole ring linked via an acetamide bridge to a 5-(thiophen-2-yl)isoxazole moiety. This compound combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets.

Propriétés

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c1-8-7-20-13(14-8)15-12(17)6-9-5-10(18-16-9)11-3-2-4-19-11/h2-5,7H,6H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELGNDVIIRPLPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the isoxazole ring. Key reagents and conditions include:

Thiophene derivatives: as starting materials.

Oxidation and cyclization reactions: to form the thiazole ring.

Condensation reactions: to introduce the isoxazole ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of thiazole to sulfone derivatives.

Reduction: Reduction of the thiazole ring to form thiazolidine derivatives.

Substitution: Replacement of functional groups on the thiazole or isoxazole rings.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogenating agents, nucleophiles.

Major Products Formed:

Sulfone derivatives: Resulting from oxidation reactions.

Thiazolidine derivatives: Resulting from reduction reactions.

Halogenated derivatives: Resulting from substitution reactions.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mécanisme D'action

The mechanism by which N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial and Antitubercular Contexts

N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide Derivatives (Compounds 6–11)

- Structure : Features a benzothiazole ring instead of 4-methylthiazole, with a thiophen-2-yl group attached via acetamide [8].

- Activity : Demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 12.5–50 µg/mL [8].

Benzofuran–Oxadiazole Acetamides (Compounds 2a, 2b)

- Structure : Incorporates a benzofuran-oxadiazole core instead of isoxazole-thiophene [3].

- Activity : Exhibited potent antimicrobial activity against Bacillus subtilis and Escherichia coli (MIC: 8–16 µg/mL) [3].

- Key Differences : The oxadiazole ring provides distinct electronic properties (e.g., higher electronegativity) compared to isoxazole, which may alter enzyme inhibition profiles.

Heterocyclic Acetamides with Receptor Agonist Activity

Pyridazin-3-one Acetamides (FPR2 Agonists)

- Structure: Pyridazinone core replaces the isoxazole-thiophene system, with methoxybenzyl substituents [2].

- Activity : Activated FPR2 receptors in human neutrophils, inducing calcium mobilization and chemotaxis (EC₅₀: 10–100 nM) [2].

- Key Differences: The pyridazinone core’s rigidity and hydrogen-bonding capacity contrast with the isoxazole-thiophene’s flexibility, likely directing selectivity toward G-protein-coupled receptors.

Thiazolidinone-Thioxoacetamide Derivatives (Compounds 9–13)

- Structure: Thiazolidinone ring fused with thioxoacetamide, substituted with chlorophenyl or nitro-furyl groups [1].

- Synthesis : Higher yields (53–90%) compared to typical acetamide syntheses, with melting points ranging from 147–207°C [1].

- Key Differences : The thioxoacetamide group introduces sulfur-based reactivity, which may confer antioxidant or metal-chelating properties absent in the target compound.

Comparative Data Table

| Compound Class | Core Structure | Biological Activity | Key Physical/Chemical Properties | Reference |

|---|---|---|---|---|

| Target Compound | 4-Me-thiazole + isoxazole-thiophene | N/A (hypothetical antimicrobial) | Predicted logP: ~3.2 (moderate lipophilicity) | – |

| Benzo[d]thiazole acetamides | Benzothiazole + thiophene | Antitubercular (MIC: 12.5–50 µg/mL) | Melting point: Not reported | [8] |

| Benzofuran-oxadiazole acetamides | Benzofuran-oxadiazole | Antimicrobial (MIC: 8–16 µg/mL) | Melting point: 170–315°C | [3][7] |

| Pyridazin-3-one acetamides | Pyridazinone + methoxybenzyl | FPR2 agonist (EC₅₀: 10–100 nM) | Solubility: Moderate in polar solvents | [2] |

| Thiazolidinone-thioxoacetamides | Thiazolidinone + thioxoacetamide | N/A (structural analogs) | Melting point: 147–207°C; Yield: 53–90% | [1] |

Key Insights from Structural Comparisons

Heterocycle Impact: The 4-methylthiazole in the target compound may enhance metabolic stability compared to benzothiazole or benzofuran systems due to reduced susceptibility to oxidative enzymes [8][3]. The thiophen-isoxazole moiety’s conjugated system could improve charge transfer interactions in biological targets, a feature absent in pyridazinone or thiazolidinone analogs [2][1].

Pharmacokinetic Considerations :

- Lipophilicity (logP) is influenced by substituents: The 4-methyl group on thiazole increases logP compared to polar nitro-furyl or sulfamoyl groups in other analogs [1][7].

Synthetic Feasibility :

Activité Biologique

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, an isoxazole moiety, and a thiophene group, which contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities and influence various biochemical pathways, leading to therapeutic effects. For instance, the thiazole and isoxazole rings are known for their roles in inhibiting key enzymes involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. The compound exhibits activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Candida albicans | 15 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Case Study: Anticancer Evaluation

A study conducted on A549 (lung cancer) and C6 (glioma) cell lines showed that N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide significantly reduced cell viability at concentrations as low as 10 μM. The compound's effectiveness was compared to standard chemotherapeutics, revealing superior selectivity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.